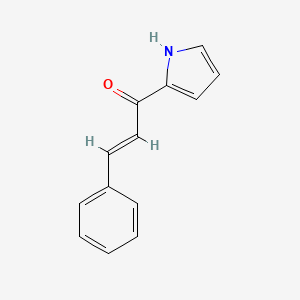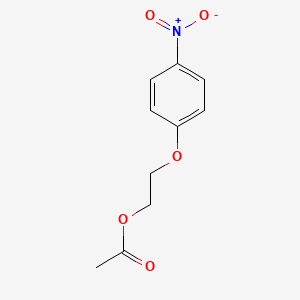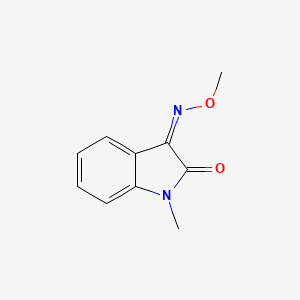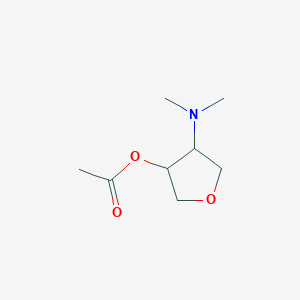
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes an allyloxybenzylidene moiety, a hydrazino group, and a dichlorophenyl-oxoacetamide framework, making it an interesting subject for chemical research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:
-
Formation of the Allyloxybenzylidene Intermediate: : This step involves the reaction of 3-allyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
-
Coupling with Dichlorophenyl-Oxoacetamide: : The hydrazone intermediate is then reacted with 2,5-dichlorophenyl-oxoacetamide in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, to form the final product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the hydrazino group, potentially converting it to an amine or other reduced forms.
-
Substitution: : The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while reduction of the hydrazino group could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with specific biological activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups and potential for forming stable structures.
Wirkmechanismus
The mechanism by which 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazino group could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide: Similar structure but with a methoxy group instead of an allyloxy group.
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both allyloxy and dichlorophenyl groups provides a distinctive set of properties that can be exploited in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Eigenschaften
CAS-Nummer |
765313-27-7 |
|---|---|
Molekularformel |
C18H15Cl2N3O3 |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-2-8-26-14-5-3-4-12(9-14)11-21-23-18(25)17(24)22-16-10-13(19)6-7-15(16)20/h2-7,9-11H,1,8H2,(H,22,24)(H,23,25)/b21-11+ |
InChI-Schlüssel |
BQHRJSFADYCQOH-SRZZPIQSSA-N |
Isomerische SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)


![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)
![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)

